6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles . This method was developed based on the heterocyclization of aminomethylidene derivative of Meldrum’s acid with cyanothioacetamide .Chemical Reactions Analysis
The reactions of 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been studied. This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides . Other active methylene nitriles were also introduced in the reaction .Scientific Research Applications
Drug Precursors and Ligands
The compound “6-acetyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” is synthesized from the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which reacts with active methylene nitriles . These derivatives are useful as drug precursors or perspective ligands .
Biological Activity
Nicotinic acid and its derivatives, including “2-oxo-1,2-dihydropyridine-3-carboxylic acid”, have a wide spectrum of biological activity . They have shown hypolipidemic, hypocholesterolemic, and neuroprotective effects .
Complexating Agent
“2-oxo-1,2-dihydropyridine-3-carboxylic acid” is of interest as a complexating agent . This means it can form a complex with other molecules, which can be useful in various chemical reactions.
Pharmaceuticals
This compound is also of interest in pharmaceuticals . It could potentially be used in the development of new drugs or treatments.
Structural Unit of Formyl Peptide Receptor Agonists
The “2-oxo-1,2-dihydropyridine-3-carboxylic acid” moiety is a structural unit of formyl peptide receptor agonists used in the treatment of rheumatoid arthritis .
Structural Unit of Adenosine A2B Receptor Antagonists
This compound is also a structural unit of adenosine A2B receptor antagonists . These antagonists are used to block the action of adenosine in the body, which can have various therapeutic effects.
properties
IUPAC Name |
6-acetyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-4(10)6-3-2-5(8(12)13)7(11)9-6/h2-3H,1H3,(H,9,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMNDMRAJGRXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid,6-acetyl-1,2-dihydro-2-oxo- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.